tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate

Description

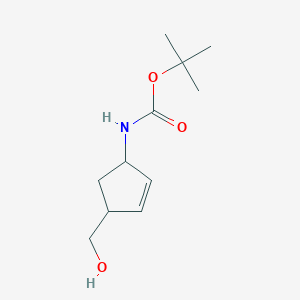

Chemical Structure and Properties tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate (CAS: 168960-18-7) is a chiral bicyclic carbamate derivative with the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol. Its stereochemistry is defined by the (1R,4S) configuration, which plays a critical role in its biological activity and synthetic applications. The compound features a cyclopentene ring substituted with a hydroxymethyl group and a tert-butoxycarbonyl (Boc)-protected amine, making it a versatile intermediate in pharmaceutical synthesis .

Synthesis and Applications

The compound is synthesized via chiral resolution of Vince lactam intermediates followed by Boc protection and reduction steps . It serves as a key precursor in the synthesis of antiviral agents, such as Abacavir Sulphate, where stereochemical purity is essential to avoid undesired isomers . Commercial suppliers like Synthonix, Inc., and Aladdin Scientific offer the compound with ≥97% purity, emphasizing its industrial relevance .

Properties

IUPAC Name |

tert-butyl N-[4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h4-5,8-9,13H,6-7H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIWPMBRXBNBDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Metathesis (RCM)

Grubbs catalysts (e.g., Grubbs II) enable the formation of the cyclopentene ring from diene precursors. For example, a diene substrate with pre-installed hydroxymethyl and protected amine groups undergoes RCM to yield the cyclopentene core. Key parameters include:

-

Catalyst loading : 2–5 mol% Grubbs II.

-

Solvent : Dichloromethane or toluene under inert atmosphere.

-

Temperature : 40–60°C for 12–24 hours.

This method achieves moderate yields (50–70%) but requires chiral diene precursors to enforce the (1R,4S) configuration.

Diels-Alder Cycloaddition

The Diels-Alder reaction between a diene and dienophile offers an alternative route. For instance, furan derivatives react with maleic anhydride to form bicyclic intermediates, which are subsequently reduced and functionalized. Stereochemical outcomes depend on the dienophile’s electronic properties and reaction conditions.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position is introduced via stereoselective hydroboration-oxidation or epoxide ring-opening .

Hydroboration-Oxidation of Cyclopentene Derivatives

Treatment of 4-vinylcyclopentene with borane (BH₃·THF) followed by oxidative workup yields the hydroxymethyl product. The anti-Markovnikov addition ensures the hydroxyl group occupies the 4-position.

Epoxide Ring-Opening

Formation of a cyclopentene epoxide followed by nucleophilic attack with water or hydroxide introduces the hydroxymethyl group. For example:

-

Epoxidation of cyclopentene with m-CPBA.

-

Acid-catalyzed ring-opening with H₂O to yield (4S)-hydroxymethylcyclopent-2-en-1-ol.

Amination and Boc Protection

The amine group at the 1-position is installed via Curtius rearrangement or Mitsunobu reaction , followed by Boc protection.

Curtius Rearrangement

A carboxylic acid derivative undergoes Curtius rearrangement to form an isocyanate intermediate, which is hydrolyzed to the primary amine:

-

Treat cyclopentenecarboxylic acid with diphenylphosphoryl azide (DPPA).

-

Heat to form isocyanate, then hydrolyze with HCl/EtOH.

-

Protect the amine with Boc anhydride.

Conditions :

Mitsunobu Reaction

A Mitsunobu reaction converts a hydroxyl group to a protected amine:

-

React cyclopentenol with phthalimide using DIAD/PPh₃.

-

Deprotect with hydrazine to yield the primary amine.

Yield : 70–85% over three steps.

Integrated Synthetic Routes

Patent CN114805134A-Inspired Route

This method employs ring-closing protection and technological telescoping for large-scale synthesis:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Ring-closing protection | 4-Trifluoromethylbenzaldehyde, 2-methylbenzoyl chloride, K₂CO₃, 0–10°C | 83% |

| 2 | Alkylation | Allyl bromide, LDA, THF, −78°C | 78% |

| 3 | Reduction & Hydrolysis | NaBH₄, TsCl, NMM; HCl/MeOH | 90% |

| 4 | Boc protection | Boc₂O, NaOH, THF/H₂O | 95% |

This route avoids high-risk reagents and achieves an overall yield of 55%.

Chiral Pool Synthesis

Using N-BOC-D-Serine as a chiral starting material (as in CN102020589B):

-

Condense N-BOC-D-Serine with isobutyl chlorocarbonate to form a mixed anhydride.

-

React with cyclopentenylamine to install the carbamate.

-

Hydroxymethylation via epoxide ring-opening.

Key Data :

Stereochemical Control Strategies

Asymmetric Catalysis

Chiral catalysts like Jacobsen’s salen-Co enforce enantioselectivity during epoxide formation or hydroboration. For example:

-

Epoxidation with salen-Co/O₂: >90% ee.

-

Hydroboration with Ipc₂BH: 85% ee.

Resolution Techniques

Racemic mixtures are resolved via chiral column chromatography or enzymatic hydrolysis. For instance, Candida antarctica lipase B selectively hydrolyzes the (1S,4R)-enantiomer, leaving the desired (1R,4S)-isomer.

Process Optimization and Scalability

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can undergo reduction reactions, particularly at the cyclopent-2-en-1-yl moiety, using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate serves as a valuable building block in the synthesis of pharmaceutical compounds. Its unique functional groups allow for the modification and optimization of drug candidates targeting specific enzymes or receptors. For instance, derivatives of this compound have been explored for their potential activity against various biological targets, contributing to the development of new therapeutic agents .

Materials Science

Development of Novel Materials

The compound is also utilized in materials science for creating innovative materials with unique properties. Its structure can be modified to enhance the performance of polymers and coatings. Research has indicated that incorporating this carbamate into polymer matrices can improve mechanical properties and thermal stability, making it suitable for various industrial applications .

Organic Synthesis

Intermediate in Complex Organic Reactions

In organic synthesis, this compound acts as an intermediate in the preparation of more complex molecules. It facilitates the study of reaction mechanisms and aids in developing new synthetic methodologies. The compound's reactivity can be harnessed to generate a variety of derivatives through oxidation, reduction, or substitution reactions .

Case Study 1: Medicinal Applications

A study investigated the use of this compound as a precursor for synthesizing inhibitors targeting specific kinases involved in cancer progression. The results demonstrated promising inhibitory activity and highlighted the compound's potential as a lead structure for further drug development .

Case Study 2: Material Properties

Research focused on incorporating this carbamate into polymer formulations revealed that it significantly enhanced the thermal stability and mechanical properties of the resulting materials. The findings suggest that such modifications could lead to advancements in material science applications where durability is critical .

Mechanism of Action

The mechanism of action of tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of specific enzymes or receptors. The molecular targets and pathways involved can vary widely depending on the structure of the final pharmaceutical compound derived from this carbamate.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogues

Stereochemical and Reactivity Differences

- Stereochemical Impact : The (1R,4S) configuration in the target compound ensures optimal binding in antiviral targets, whereas its (1S,4R) isomer is pharmacologically inactive and must be removed during synthesis (limit of detection: 0.6 µg/mL) . In contrast, silyl-protected analogues (e.g., ) exhibit reduced polarity, enhancing membrane permeability but requiring additional deprotection steps .

- Reactivity: The hydroxymethyl group in the target compound enables facile functionalization (e.g., oxidation to aldehydes or conjugation with heterocycles), unlike nitro- or cyano-substituted derivatives (), which are more electron-deficient and less reactive toward nucleophiles .

Biological Activity

Tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate is a carbamate derivative notable for its structural features, including a tert-butyl group and a hydroxymethyl group attached to a cyclopentene ring. This compound is synthesized through various organic reactions and has potential applications in medicinal chemistry and materials science.

The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. It may function as an inhibitor or modulator of enzyme activity, which is crucial for developing therapeutic agents targeting various diseases. The exact mechanisms can vary depending on the final pharmaceutical application derived from this compound.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Enzyme Inhibition : this compound has been investigated for its potential as an enzyme inhibitor. For instance, compounds similar to this carbamate have shown efficacy in inhibiting β-secretase and acetylcholinesterase, which are critical in Alzheimer's disease pathology .

- Cell Viability Studies : In vitro studies have demonstrated that derivatives of this compound can enhance cell viability in the presence of neurotoxic agents such as amyloid-beta (Aβ). For example, compounds exhibiting similar structures have shown protective effects against Aβ-induced cytotoxicity in astrocytes, suggesting a potential neuroprotective role .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating cytokine production in response to neurotoxic stimuli. This could be particularly relevant in neurodegenerative diseases where inflammation plays a significant role .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Similarity | Biological Activity |

|---|---|---|

| tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclohex-2-en-1-yl)carbamate | 0.93 | Potentially similar enzyme inhibition |

| tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)urethane | 0.81 | Different functional group; varied activity |

| tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate | 0.81 | Similar structure; potential for comparative studies |

Neuroprotective Applications

In a study focused on neuroprotection, researchers evaluated the effects of a series of carbamate derivatives on astrocyte cells exposed to Aβ. The results indicated that certain derivatives significantly improved cell viability and reduced inflammatory markers such as TNFα, suggesting a protective mechanism against oxidative stress induced by Aβ .

Synthesis and Characterization

The synthesis of this compound involves multiple steps:

- Formation of Cyclopentene Moiety : Achieved through Diels-Alder reactions.

- Hydroxymethylation : Utilizes osmium tetroxide or potassium permanganate.

- Carbamate Formation : Reaction with tert-butyl isocyanate under basic conditions.

These synthetic routes not only yield the desired compound but also allow for the exploration of various substituents that can enhance biological activity .

Q & A

Q. What are the key considerations for synthesizing tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate with high enantiomeric purity?

- Methodological Answer : To achieve high stereochemical fidelity:

- Use chiral starting materials or catalysts to preserve the (1R,4S) configuration.

- Employ asymmetric synthesis techniques, such as Sharpless epoxidation or enzymatic resolution, to control stereochemistry.

- Monitor reaction progress using chiral HPLC or polarimetry to verify enantiopurity .

- Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization. For example, low temperatures in aprotic solvents (e.g., THF) may stabilize intermediates .

Q. What spectroscopic techniques are most effective for characterizing this carbamate derivative?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For instance, coupling constants (J values) in ¹H NMR can distinguish cis/trans cyclopentene configurations. Evidence from a patent application shows distinct δ 3.56 ppm (cyclopentene protons) and δ 1.36 ppm (tert-butyl group) .

- FTIR : Detect carbamate C=O stretching (~1680–1720 cm⁻¹) and hydroxyl (-OH) absorption (~3200–3600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₉NO₃: 214.1438) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on safety data sheets (SDS):

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis or weighing to avoid inhalation of dust/aerosols .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Store at room temperature in airtight containers, protected from light and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for tert-butyl carbamate derivatives under acidic conditions?

- Methodological Answer : Conflicting stability data may arise from variations in experimental conditions. To address this:

- Controlled Studies : Systematically test stability under defined pH, temperature, and solvent conditions. For example, monitor degradation via HPLC at pH 2–7 and 25–40°C .

- Mechanistic Analysis : Use LC-MS to identify decomposition products (e.g., cyclopentene ring-opening or tert-butyl group cleavage) .

- Cross-Referencing : Compare results with structurally analogous carbamates (e.g., tert-butyl (2-chloropyrimidin-4-yl)carbamate) to identify trends .

Q. What strategies enhance the stability of this compound during long-term storage?

- Methodological Answer :

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation .

- Desiccants : Include silica gel or molecular sieves in storage containers to mitigate hydrolysis .

- Temperature Control : Avoid freeze-thaw cycles; stability data suggest room temperature is acceptable if moisture-free .

Q. How can computational chemistry predict the reactivity or degradation pathways of this compound?

- Methodological Answer :

- DFT Calculations : Model the carbamate’s HOMO/LUMO orbitals to predict nucleophilic/electrophilic attack sites. For example, the cyclopentene ring may be prone to epoxidation .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess hydrolysis rates in aqueous environments .

- Docking Studies : Predict binding affinity with enzymes (e.g., esterases) that may catalyze degradation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity with nucleophiles?

- Methodological Answer :

- Variable Screening : Test reactivity with diverse nucleophiles (e.g., amines, thiols) under standardized conditions.

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates and identify rate-limiting steps .

- Cross-Validation : Compare results with structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) to isolate steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.